Hetisine hydrochloride
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Overview
Description
Hetisine hydrochloride is a compound belonging to the class of diterpenoid alkaloids. These alkaloids are primarily found in plants from the genera Aconitum and Delphinium in the Ranunculaceae family. Hetisine-type diterpenoid alkaloids are characterized by a heptacyclic hetisane skeleton formed by the linkage of C(14)–C(20) and N–C(6) bonds in an atisine-type diterpenoid alkaloid . This compound has garnered significant attention due to its diverse pharmacological activities, including antiarrhythmic, antitumor, antimicrobial, and insecticidal properties .
Preparation Methods
The synthesis of hetisine hydrochloride involves complex chemical reactions due to its intricate structure. The synthetic routes typically start with the extraction of precursor compounds from natural sources, followed by a series of chemical transformations to form the heptacyclic hetisane skeleton. Industrial production methods often involve the use of advanced organic synthesis techniques, including multi-step reactions under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Hetisine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions include derivatives with modified functional groups, which can enhance or alter the pharmacological properties of the compound .
Scientific Research Applications
Hetisine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of complex diterpenoid alkaloids.
Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: this compound is explored for its antiarrhythmic properties, making it a candidate for developing new cardiovascular drugs.
Mechanism of Action
The mechanism of action of hetisine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antiarrhythmic effects are attributed to its ability to modulate ion channels in cardiac cells, thereby stabilizing the heart’s rhythm. The compound’s antitumor activity is linked to its ability to induce apoptosis in cancer cells by affecting various signaling pathways .
Comparison with Similar Compounds
Hetisine hydrochloride is compared with other similar diterpenoid alkaloids, such as lappaconitine and crassicauline A. While all these compounds share a common structural framework, this compound is unique due to its heptacyclic hetisane skeleton and specific pharmacological activities. Similar compounds include:
Lappaconitine: Known for its analgesic properties.
Crassicauline A: Used for its anti-inflammatory effects.
3-Acetylaconitine: Another analgesic agent with a different structural subtype.
Properties
IUPAC Name |
(1S,3S,5R,10R,11R,14R,16S,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18;/h9-17,22-24H,1,3-7H2,2H3;1H/t9-,10-,11-,12?,13-,14+,15+,16+,17?,18-,19-,20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJNFPYTJQUYMD-HNYNTCTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](C[C@]34[C@@H]1[C@@H]5C[C@]67[C@H]3[C@@H]([C@H]([C@@H](C6C4N5C2)O)C(=C)C7)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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